2,6-Diaminophenol

Vue d'ensemble

Description

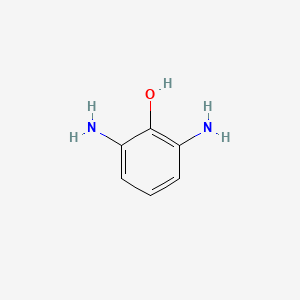

2,6-Diaminophenol is an organic compound with the molecular formula C6H8N2O. It is a derivative of phenol, characterized by the presence of two amino groups attached to the benzene ring at the 2 and 6 positions. This compound appears as a colorless to pale yellow crystalline solid and is soluble in water and alcohols .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2,6-Diaminophenol can be synthesized through various methods. One common approach involves the reduction of 2,6-dinitrophenol using hydrogen in the presence of a catalyst such as palladium on carbon. The reaction typically occurs under mild conditions, with the temperature maintained around 25-30°C and atmospheric pressure .

Industrial Production Methods

In industrial settings, this compound is often produced via the catalytic hydrogenation of 2,6-dinitrophenol. This method is preferred due to its efficiency and scalability. The reaction is carried out in a hydrogenation reactor, where 2,6-dinitrophenol is dissolved in a suitable solvent, such as ethanol or methanol, and hydrogen gas is bubbled through the solution in the presence of a palladium catalyst .

Analyse Des Réactions Chimiques

Types of Reactions

2,6-Diaminophenol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones.

Reduction: It can be reduced to form corresponding amines.

Substitution: It can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

Substitution: Reagents such as halogens and nitrating agents are used under acidic or basic conditions.

Major Products Formed

Oxidation: Quinones.

Reduction: Corresponding amines.

Substitution: Halogenated or nitrated derivatives of this compound.

Applications De Recherche Scientifique

2,6-Diaminophenol has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.

Biology: It serves as a building block for the synthesis of biologically active molecules.

Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drugs with antimicrobial and anticancer properties.

Mécanisme D'action

The mechanism of action of 2,6-diaminophenol involves its interaction with various molecular targets and pathways. In biological systems, it can act as a reducing agent, participating in redox reactions that influence cellular processes. It can also interact with enzymes and proteins, modulating their activity and function. The specific pathways and targets depend on the context of its application, such as its use in pharmaceuticals or as a chemical intermediate .

Comparaison Avec Des Composés Similaires

Similar Compounds

2,4-Diaminophenol: Another isomer with amino groups at the 2 and 4 positions.

2,6-Dimethylphenol: A compound with methyl groups at the 2 and 6 positions.

2-Aminophenol: A compound with a single amino group at the 2 position.

Uniqueness

2,6-Diaminophenol is unique due to the specific positioning of its amino groups, which imparts distinct chemical and physical properties. This positioning allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in various applications .

Activité Biologique

2,6-Diaminophenol (DAP) is a compound with significant biological activity, primarily investigated for its applications in pharmaceuticals and its potential effects on various biological systems. This article synthesizes available research findings, case studies, and experimental data to provide a comprehensive overview of the biological activity of DAP.

- Chemical Formula : C6H8N2O

- Molecular Weight : 124.14 g/mol

- CAS Number : 95-55-0

DAP is a derivative of phenol with two amino groups at the 2 and 6 positions. Its structural characteristics contribute to its reactivity and biological interactions.

Antioxidant Properties

Research indicates that DAP exhibits antioxidant activity, which is critical for protecting cells from oxidative stress. The compound can scavenge free radicals, thereby reducing cellular damage and potentially lowering the risk of chronic diseases.

Cytotoxicity and Mutagenicity

Studies on the cytotoxic effects of DAP have shown varied results depending on concentration and exposure duration. In vitro assays using mammalian cell lines have demonstrated that high concentrations of DAP can lead to cytotoxic effects, including cell death and DNA damage. For instance, a study found that DAP induced chromosomal aberrations in Chinese hamster lung cells, indicating potential mutagenic properties .

| Concentration (µg/mL) | Cell Viability (%) | Observed Effects |

|---|---|---|

| 0.1 | 90 | Minimal toxicity |

| 1 | 70 | Moderate toxicity |

| 10 | 30 | High toxicity |

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of DAP. It has been shown to enhance neuronal survival in models of neurodegeneration by modulating apoptotic pathways. In one study, DAP treatment reduced the levels of pro-apoptotic factors in neuronal cell cultures exposed to neurotoxic agents .

Case Studies

- Study on Hepatotoxicity : A preclinical study involving rats examined the hepatotoxic effects of DAP when administered at varying doses. The results indicated significant liver enzyme elevation at higher doses, suggesting potential hepatotoxicity .

- Dermatological Applications : DAP has been investigated for its role in hair dye formulations due to its ability to form stable colorants. Clinical trials have assessed its safety profile and found minimal adverse reactions in dermatological applications .

The biological activities of DAP can be attributed to several mechanisms:

- Antioxidant Mechanism : DAP acts as a free radical scavenger, reducing oxidative stress within cells.

- Cell Signaling Modulation : It influences various signaling pathways associated with cell survival and apoptosis.

- DNA Interaction : DAP has been shown to intercalate into DNA strands, which may lead to mutagenic effects under certain conditions .

Propriétés

IUPAC Name |

2,6-diaminophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c7-4-2-1-3-5(8)6(4)9/h1-3,9H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBQYRNRIHZDZPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)N)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20342232 | |

| Record name | 2,6-Diaminophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20342232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22440-82-0 | |

| Record name | 2,6-Diaminophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20342232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes compound 2 interesting for coordination chemistry compared to 2,6-diaminophenol?

A1: While sharing a similar structural motif with this compound, compound 2 possesses "soft" donor atoms like sulfur and phosphorus in its coordinating pockets []. This contrasts with the "hard" nitrogen and oxygen donors found in this compound. This difference in donor atom character can significantly impact the binding affinity and selectivity of the ligand towards various metal ions. Researchers are particularly interested in exploring how these "soft" donor environments in 2 interact with metal ions compared to traditional ligands based on this compound.

Q2: The research mentions the synthesis of compound 2 was successful, but a similar reaction with a bulkier reagent failed. What does this tell us about the synthesis and potential applications of such ligands?

A2: The unsuccessful synthesis with the bulkier bis(2-(tert-butylthio)phenyl)chlorophosphine suggests that steric hindrance plays a significant role in the formation of these ligands []. This information is crucial for designing and synthesizing similar compounds. Future research might involve exploring alternative synthetic routes or modifying reaction conditions to overcome these steric limitations. Additionally, understanding the impact of steric bulk on ligand formation can guide the development of ligands with tailored binding cavities for specific applications, such as catalysis or sensing.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.